Product packaging for GYKI-47261(Cat. No.:CAS No. 220445-20-5)

GYKI-47261

Cat. No.: B1663748
CAS No.: 220445-20-5
M. Wt: 322.8 g/mol
InChI Key: FPXVCCSOTAQPIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Ionotropic Glutamate (B1630785) Receptor Modulators in Central Nervous System Research

Ionotropic glutamate receptors (iGluRs) are fundamental to excitatory synaptic transmission throughout the CNS. frontiersin.orgabcam.cn This receptor family, which includes AMPA, N-methyl-D-aspartate (NMDA), and kainate receptors, plays a pivotal role in synaptic plasticity, learning, and memory. scbt.comabcam.cn Consequently, the modulation of iGluRs is a primary focus in neuroscience research, as their dysregulation is implicated in a wide range of neurological and psychiatric disorders. nih.govmednexus.org

Modulators of iGluRs, such as antagonists and allosteric modulators, are essential for dissecting the specific contributions of these receptors to both normal brain function and pathological states. acs.org By selectively targeting receptor subtypes, researchers can unravel the intricate signaling pathways that underpin various CNS processes. mednexus.org This has led to a deeper understanding of conditions like epilepsy, neurodegenerative diseases, and mood disorders, and has paved the way for the development of novel therapeutic strategies. nih.govnih.gov

Historical and Current Perspectives on GYKI 47261 Dihydrochloride (B599025) as a Research Compound

GYKI 47261 belongs to the 2,3-benzodiazepine class of compounds and was identified as a selective non-competitive AMPA receptor antagonist. tocris.com This discovery was significant as it provided a tool to differentiate the functions of AMPA receptors from other iGluRs, particularly NMDA receptors. Initially, research focused on its anticonvulsant and neuroprotective properties. medchemexpress.commedchemexpress.com

Currently, GYKI 47261 continues to be a widely used research compound. Its ability to selectively block AMPA receptors allows for precise investigation into their role in various physiological and pathophysiological processes. scbt.com For instance, it has been instrumental in studying the mechanisms of levodopa-induced dyskinesias in animal models of Parkinson's disease. apexbt.comnih.govresearchgate.net Furthermore, its effects on neuronal excitability and synaptic transmission are actively being explored in the context of various neurological conditions. scbt.com

Another area of current research interest is the compound's effect as a potent inducer of the enzyme Cytochrome P450 2E1 (CYP2E1). medchemexpress.comnih.gov This finding has opened up new avenues of investigation into its metabolic pathways and potential drug-drug interactions.

Scope and Research Imperatives for GYKI 47261 Dihydrochloride Investigations

The primary research imperative for GYKI 47261 dihydrochloride lies in its continued use as a selective pharmacological tool to elucidate the multifaceted roles of AMPA receptors in the CNS. Key areas of investigation include:

Neurodegenerative Diseases: Further exploring its potential in animal models of diseases like Parkinson's and Alzheimer's to understand the contribution of AMPA receptor-mediated excitotoxicity to neuronal cell death. nih.gov

Epilepsy: Investigating its anticonvulsant mechanisms in greater detail to identify novel therapeutic targets for seizure disorders. ncats.io

Synaptic Plasticity: Utilizing GYKI 47261 to dissect the specific involvement of AMPA receptors in the induction and maintenance of long-term potentiation (LTP) and long-term depression (LTD), fundamental processes for learning and memory. scbt.com

Drug Metabolism: Characterizing the full extent of its CYP2E1 induction and its implications for the metabolism of other xenobiotics. nih.govresearchgate.net

Detailed research findings have provided valuable data on the properties and effects of GYKI 47261.

Table 1: Key Research Findings for GYKI 47261 Dihydrochloride

ParameterFindingReference
Mechanism of ActionSelective, non-competitive AMPA receptor antagonist apexbt.com
IC50 for AMPA receptor2.5 μM medchemexpress.commedchemexpress.com
Enzyme InductionPotent inducer of CYP2E1 medchemexpress.comnih.gov
Effect in Parkinson's ModelReduces levodopa-induced dyskinesias in combination with an NMDA antagonist apexbt.comnih.gov
Effect on IschemiaDemonstrates neuroprotective effects in a rat model of transient focal ischemia apexbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15ClN4 B1663748 GYKI-47261 CAS No. 220445-20-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(8-chloro-2-methyl-11H-imidazo[1,2-c][2,3]benzodiazepin-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4/c1-11-10-23-17(21-11)8-13-2-5-14(19)9-16(13)18(22-23)12-3-6-15(20)7-4-12/h2-7,9-10H,8,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXVCCSOTAQPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)CC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220445-20-5
Record name GYKI-47261
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220445205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GYKI-47261
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05588G41R2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacodynamics and Receptor Interactions of Gyki 47261 Dihydrochloride

AMPA Receptor Antagonism by GYKI 47261 Dihydrochloride (B599025)

The primary mechanism of action of GYKI 47261 dihydrochloride involves the negative modulation of AMPA receptors. This antagonism is crucial in its observed neuroprotective and anticonvulsant effects.

Characterization of Competitive Antagonism at AMPA Receptors

GYKI 47261 dihydrochloride is identified as a selective AMPA receptor antagonist. medchemexpress.com While some sources describe it as a competitive antagonist, it belongs to the 2,3-benzodiazepine class of compounds, which are typically characterized as non-competitive antagonists of AMPA receptors. tocris.comnih.gov For instance, the related compound GYKI 52466 is a well-established non-competitive AMPA receptor antagonist. tocris.comwikipedia.org This class of antagonists does not compete with the agonist binding site (where glutamate (B1630785) binds) but instead binds to an allosteric site on the receptor complex, thereby preventing the conformational changes necessary for ion channel opening. nih.gov This non-competitive mechanism allows them to inhibit receptor function regardless of the concentration of the agonist, glutamate. researchgate.net The antagonistic effect of GYKI 47261 dihydrochloride has been demonstrated with a reported IC50 of 2.5 μM. medchemexpress.comrndsystems.com

It is important to note a discrepancy in the scientific literature, with some vendor websites labeling GYKI 47261 dihydrochloride as a competitive antagonist, while citing a primary research article that describes related new compounds as non-competitive antagonists. medchemexpress.comtocris.com A comprehensive review of competitive AMPA receptor antagonists does not typically include the 2,3-benzodiazepine class to which GYKI 47261 belongs. nih.govnih.gov

Ligand Binding Characteristics and Affinity for AMPA Receptors

Detailed ligand binding studies providing specific affinity values, such as the equilibrium dissociation constant (Ki), for GYKI 47261 dihydrochloride at AMPA receptors are not extensively available in the public domain. The primary value reported is its half-maximal inhibitory concentration (IC50) of 2.5 μM, which indicates the concentration of the compound required to inhibit 50% of the AMPA receptor response. medchemexpress.comrndsystems.com For the broader class of 2,3-benzodiazepine non-competitive antagonists, their binding site is distinct from the glutamate binding site and is located at the interface between the extracellular ligand-binding domain and the transmembrane domains of the AMPA receptor. nih.gov This allosteric binding site modulates the gating of the ion channel.

Interaction Profiles with Specific AMPA Receptor Subunits (e.g., GRIA1, GRIA2)

AMPA receptors are tetrameric assemblies of four subunits (GRIA1-4). wikipedia.org The specific interaction profile of GYKI 47261 dihydrochloride with individual AMPA receptor subunits has not been extensively detailed in published research. However, studies on related 2,3-benzodiazepine non-competitive antagonists, such as GYKI 52466, have shown that their action is generally not subunit-specific among the main AMPA receptor subunits. The binding site for these non-competitive antagonists is located in a region that is highly conserved across the different AMPA receptor subunits. nih.gov

The subunit composition of AMPA receptors, particularly the presence of the GRIA2 subunit, is a critical determinant of their physiological properties, such as calcium permeability. wikipedia.org While direct evidence for GYKI 47261 dihydrochloride is lacking, the functional consequences of its antagonism would be influenced by the subunit composition of the targeted AMPA receptors. For example, blocking calcium-permeable AMPA receptors (which typically lack the edited GRIA2 subunit) could have different downstream effects compared to blocking calcium-impermeable receptors.

Modulation of Glutamatergic Synaptic Transmission

By antagonizing AMPA receptors, GYKI 47261 dihydrochloride directly influences the process of glutamatergic synaptic transmission, which is fundamental for neuronal communication and plasticity.

Electrophysiological Manifestations of AMPA Receptor Blockade

Impact on Excitatory Postsynaptic Currents and Potentials

The primary effect of an AMPA receptor antagonist on synaptic transmission is the reduction of the amplitude of excitatory postsynaptic currents (EPSCs) and, consequently, excitatory postsynaptic potentials (EPSPs). While direct experimental data for GYKI 47261 dihydrochloride is limited, studies with the prototypical non-competitive antagonist GYKI 52466 demonstrate a clear dose-dependent reduction in the amplitude of AMPA receptor-mediated EPSCs in hippocampal neurons. frontiersin.org This blockade of the fast, large-amplitude AMPA receptor-mediated current would lead to a smaller and slower-rising EPSP, thereby reducing the likelihood of the postsynaptic neuron firing an action potential.

Interactive Data Table: Antagonistic Properties of GYKI 47261 Dihydrochloride

PropertyValueSource
Target Receptor AMPA Receptor medchemexpress.com
Mechanism of Action Antagonist medchemexpress.comrndsystems.com
Reported IC50 2.5 μM medchemexpress.comrndsystems.com
Antagonism Type Reported as both Competitive and Non-competitive medchemexpress.comtocris.com

GYKI 47261 Dihydrochloride's Selective Antagonism of Ionotropic Glutamate Receptors

GYKI 47261 dihydrochloride, a notable non-competitive antagonist, demonstrates a significant preference for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subtype over other ionotropic glutamate receptors, namely the N-methyl-D-aspartate (NMDA) and kainate receptors. This selectivity is a key aspect of its pharmacodynamic profile and has been a subject of detailed research.

The primary mechanism of action for GYKI 47261 dihydrochloride involves its interaction with AMPA receptors, where it exhibits an IC50 value of 2.5 μM. This indicates a potent inhibitory effect on these receptors, which are crucial for fast synaptic transmission in the central nervous system.

Comparative Receptor Affinity

The selectivity of GYKI 47261 dihydrochloride becomes evident when its activity at AMPA receptors is compared to its effects on NMDA and kainate receptors. Research on the 2,3-benzodiazepine class of compounds, to which GYKI 47261 belongs, provides a clear indication of this receptor preference. For instance, a structurally related compound, GYKI 52466, displays a pronounced selectivity for AMPA receptors.

Detailed electrophysiological studies on GYKI 52466 have revealed the following inhibitory concentrations:

AMPA Receptors: IC50 of 10-20 μM

Kainate Receptors: IC50 of approximately 450 μM

NMDA Receptors: IC50 greater than 50 μM

This data for a closely related analog strongly suggests that GYKI 47261 dihydrochloride possesses a significantly lower affinity for both kainate and NMDA receptors compared to its potent antagonism at AMPA receptors.

Another compound within the same chemical family, GYKI 53655, has also been identified as a more effective tool for in vivo studies of AMPA receptor-mediated processes than other antagonists, owing to its superior selectivity over NMDA receptors. This further substantiates the class-wide characteristic of AMPA receptor selectivity for 2,3-benzodiazepines.

The following table summarizes the comparative antagonist potency of the related compound GYKI 52466 at the three ionotropic glutamate receptor subtypes, illustrating the selective nature of this class of compounds.

Receptor SubtypeIC50 (μM)
AMPA 10-20
Kainate ~450
NMDA >50

This table presents data for the related compound GYKI 52466, which is indicative of the selectivity profile expected for GYKI 47261 dihydrochloride.

Metabolic Enzyme Modulation by Gyki 47261 Dihydrochloride: Focus on Cytochrome P450 2e1

Potent Inducing Capacity of Cytochrome P450 2E1 (CYP2E1)

GYKI 47261 dihydrochloride (B599025) is recognized as a potent inducer of Cytochrome P450 2E1. medchemexpress.commedchemexpress.com Research has firmly established this property, highlighting the compound's ability to significantly increase the levels and activity of the CYP2E1 enzyme. chembk.comdocplayer.husemmelweis.hu This induction is a key characteristic of the compound's metabolic profile. The discovery that GYKI 47261, an AMPA antagonist, also serves as a CYP2E1 inducer was a notable finding in the field of drug metabolism. medchemexpress.comdocplayer.husemmelweis.hu

Molecular Mechanisms of CYP2E1 Enzyme Protein Stabilization

The induction of CYP2E1 by xenobiotics like GYKI 47261 is primarily understood to occur through post-translational modification, specifically enzyme protein stabilization. nih.gov Unlike many other cytochrome P450 enzymes that are induced via transcriptional activation, CYP2E1 induction largely involves protecting the enzyme from its normal, rapid degradation process. nih.govresearchgate.net

The degradation of CYP2E1 protein typically occurs through the endoplasmic reticulum-associated degradation (ERAD) pathway, which involves tagging the protein with ubiquitin for subsequent destruction by the proteasome. nih.gov Inducers such as ethanol (B145695), and likely GYKI 47261, are thought to bind to the CYP2E1 enzyme. This binding event is believed to alter the enzyme's conformation, making it a poor substrate for the ubiquitination machinery, which includes the E3 ubiquitin-ligase gp78/AMFR. nih.gov This interference with the degradation pathway leads to an accumulation of the CYP2E1 protein in the cell, effectively increasing its concentration and metabolic activity. nih.gov

The primary mechanism of CYP2E1 induction by compounds like ethanol is ligand-dependent stabilization of the protein, not an increase in gene transcription or stabilization of its messenger RNA (mRNA). nih.gov While some studies have noted that very high and prolonged exposure to inducers might lead to a modest increase in mRNA levels, this is not considered the principal pathway for the marked increase in enzyme levels observed. nih.gov The core of the induction process lies in preventing the already synthesized enzyme from being broken down, thereby extending its functional lifespan within the cell. nih.govresearchgate.net

Comparative Analysis of CYP2E1 Induction Potency in In Vitro Hepatocyte Models

The potency of CYP2E1 induction by GYKI 47261 has been evaluated using in vitro models, particularly hepatocytes, which are the primary site of drug metabolism. These models are crucial for understanding how a compound will behave in a complex biological system.

Table 1: Illustrative Comparison of CYP2E1 Induction in Hepatocyte Models This table is for illustrative purposes to demonstrate the concept of comparative analysis.

Feature Human Hepatocytes Rodent Hepatocytes
Model System Primary human hepatocytes, HepG2 cell line Primary rat or mouse hepatocytes
Endpoint Measured CYP2E1 protein levels (Western Blot), CYP2E1 activity (e.g., chlorzoxazone (B1668890) 6-hydroxylation) CYP2E1 protein levels, CYP2E1 activity
Observed Effect of Inducer Dose-dependent increase in CYP2E1 levels and activity Dose-dependent increase in CYP2E1 levels and activity
Relative Sensitivity Often shows different sensitivity profile compared to rodent models May exhibit higher or lower sensitivity depending on the specific inducer

Significant differences often exist in the drug-metabolizing enzyme responses between species. In vitro studies using hepatocytes from different species, such as humans and rodents, are essential to characterize these differences. Research has indicated that the induction of CYP enzymes can vary substantially between human and rodent models. nih.gov While specific comparative data on the induction potency of GYKI 47261 in human versus rodent hepatocytes is detailed in specialized literature, the principle of species-dependent sensitivity is a critical consideration in preclinical drug development. These differences can affect the extrapolation of animal data to humans and are vital for predicting potential drug-drug interactions and metabolic profiles.

Implications of CYP2E1 Induction for Xenobiotic Biotransformation and Drug Metabolism Research

The induction of CYP2E1 by compounds like GYKI 47261 has significant consequences for the metabolism of other substances, known as xenobiotics. nih.gov CYP2E1 metabolizes a wide range of small molecule compounds, including ethanol, anesthetics, and numerous industrial solvents and procarcinogens. nih.gov

When CYP2E1 is induced, the metabolism of these other substrates is accelerated. nih.govyoutube.com This can have two major outcomes:

Decreased Efficacy : For therapeutic drugs that are substrates of CYP2E1, induction can lead to their rapid breakdown and clearance from the body, potentially reducing their therapeutic effect. youtube.comyoutube.com

Increased Toxicity : For certain substances, CYP2E1-mediated metabolism does not lead to detoxification but rather to "bioactivation." nih.gov This process can create reactive, toxic metabolites that can cause cellular damage through oxidative stress, lipid peroxidation, and damage to DNA and proteins. nih.gov Therefore, induction of CYP2E1 can increase an individual's susceptibility to the toxic effects of other chemicals. nih.gov

Understanding the role of inducers like GYKI 47261 is therefore critical in drug metabolism research for predicting drug interactions and assessing the toxicological risk of co-administered compounds. nih.govyoutube.com

Preclinical Efficacy and Neurobiological Roles of Gyki 47261 Dihydrochloride

Anticonvulsant Properties in Experimental Seizure Models

GYKI 47261 has demonstrated excellent, broad-spectrum anticonvulsant activity in a variety of preclinical seizure models. nih.govnih.gov Its efficacy has been observed against seizures induced by both electrical and chemical means, suggesting a potential therapeutic role in epilepsy. nih.gov The compound's ability to antagonize AMPA receptors, which are critical for the propagation of seizure activity, is the primary mechanism underlying these effects. nih.gov Research has shown that non-competitive AMPA receptor antagonists of the 2,3-benzodiazepine class exhibit robust protective effects in diverse animal models of epilepsy. nih.gov

The anticonvulsant profile of GYKI 47261 has been characterized in several key experimental paradigms. The compound has shown efficacy against seizures evoked by maximal electroshock and various chemoconvulsant agents, underscoring its wide-ranging activity. nih.gov

Table 1: Anticonvulsant Efficacy of GYKI 47261 in Preclinical Models

Experimental Seizure ModelObserved EffectReference
Maximal Electroshock (MES)Anticonvulsant activity nih.gov
Chemoconvulsant-Induced SeizuresBroad-spectrum anticonvulsant activity nih.gov

Neuroprotective Effects in Experimental Models of Central Nervous System Ischemia

In addition to its anticonvulsant properties, GYKI 47261 has shown significant neuroprotective effects in preclinical models of central nervous system (CNS) ischemia. nih.govnih.govnih.gov This activity is particularly relevant to conditions such as stroke, where excessive glutamate (B1630785) release leads to excitotoxic neuronal death. nih.gov By blocking AMPA receptors, GYKI 47261 can mitigate this excitotoxicity and preserve neural tissue.

Studies have demonstrated the compound's high level of activity in a transient model of focal ischemia in rats, a model that is predictive of potential therapeutic value in human stroke. nih.govnih.gov The administration of GYKI 47261 in this model resulted in a notable anti-ischemic effect, suggesting its potential to reduce the extent of brain damage following an ischemic event. nih.gov

Table 2: Neuroprotective Effects of GYKI 47261 in an Ischemia Model

Experimental ModelAnimal SpeciesObserved EffectReference
Transient Focal IschemiaRatDemonstrated anti-ischemic effect nih.govnih.gov

Modulation of Pathological Motor Behaviors in Animal Models

GYKI 47261 has been investigated for its ability to modulate pathological motor behaviors in animal models relevant to movement disorders, particularly Parkinson's disease and treatment-related complications. nih.govnih.gov

Preclinical research has shown that GYKI 47261 can effectively antagonize tremor in chemically-induced models. nih.gov Specifically, the compound potently mitigated tremor induced by the muscarinic agonist oxotremorine (B1194727) in mice. nih.gov This finding points to a potential role for AMPA receptor antagonism in the management of tremor. nih.gov

Table 3: Efficacy of GYKI 47261 in an Induced Tremor Model

Experimental ModelAnimal SpeciesObserved EffectReference
Oxotremorine-Induced TremorMouse (male CD1)Potent mitigation of tremor (ED50 of 16.8 mg/kg) nih.gov

In animal models of Parkinson's disease, GYKI 47261 has demonstrated effects that suggest a potential to restore dopaminergic balance. nih.gov The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is commonly used to create models of Parkinsonism by selectively destroying dopaminergic neurons and depleting dopamine (B1211576) in the striatum. nih.gov Studies have shown that GYKI 47261 can reverse the dopamine-depleting effect of MPTP, suggesting a restorative or protective influence on the dopaminergic system. nih.govnih.gov This effect on striatal dopamine concentrations indicates a potential utility in addressing the core pathology of Parkinson's disease. nih.gov

Table 4: Effect of GYKI 47261 on Dopaminergic Depletion in a Parkinsonism Model

Experimental ModelObserved EffectReference
MPTP-Induced Dopamine DepletionReversed the MPTP-induced decrease in striatal dopamine concentrations nih.govnih.gov

Long-term treatment with levodopa, the gold standard for Parkinson's disease therapy, often leads to the development of debilitating motor complications known as levodopa-induced dyskinesias (LID). A growing body of evidence implicates overactivity of the glutamatergic system, particularly through AMPA receptors, in the pathophysiology of LID. nih.gov The molecular mechanism is believed to involve the hyper-phosphorylation of the GluR1 subunit of the AMPA receptor, which enhances the excitability of striatal neurons. nih.gov

While direct studies on GYKI 47261 for LID are limited, research on other non-competitive AMPA antagonists provides strong evidence for the therapeutic potential of this drug class. For instance, the AMPA antagonist talampanel was shown to decrease levodopa-induced dyskinesia by up to 40% in MPTP-lesioned monkeys. nih.gov These findings suggest that blockade of AMPA receptors is a viable strategy for attenuating LID. nih.gov By antagonizing the AMPA receptor, compounds like GYKI 47261 could potentially prevent the downstream signaling cascades, including GluR1 phosphorylation, that contribute to the development of these involuntary movements.

Influence on Purinergic Signaling and Adenosine Release in Neural Circuits

The relationship between the glutamatergic system, targeted by GYKI 47261, and purinergic signaling, which involves adenosine and ATP, is complex and bidirectional. Adenosine is a key neuromodulator that can influence neuronal excitability and synaptic transmission, often acting as a neuroprotective agent. nih.gov There is a significant interplay between adenosine receptors and AMPA receptors, with adenosine being shown to tonically regulate the function of AMPA receptors through A1, A2A, and A3 adenosine receptor subtypes. nih.gov

The direct impact of GYKI 47261 on adenosine release and purinergic signaling has not been extensively characterized. However, studies investigating other AMPA antagonists have yielded varied results. For example, one study found that the AMPA antagonist NBQX had no effect on spontaneous, transient adenosine release in the rat caudate-putamen, while other research has indicated that AMPA receptors can regulate adenosine release under different conditions, such as during electrical stimulation. nih.gov This suggests that the influence of AMPA receptor blockade on adenosine signaling is likely context-dependent, varying with brain region and the state of neuronal activity. nih.gov Given that GYKI 47261 modulates a key component of the excitatory system, it is positioned at a critical intersection for influencing the broader network effects of neuromodulators like adenosine.

Investigational Applications of Gyki 47261 Dihydrochloride As a Research Tool

Deciphering Glutamate (B1630785) Receptor Function in Physiological Synaptic Processes

GYKI 47261 dihydrochloride (B599025) is instrumental in elucidating the fundamental role of AMPA receptors in mediating fast excitatory synaptic transmission, a cornerstone of synaptic plasticity. nih.govnih.gov Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is believed to be a primary mechanism underlying learning and memory. nih.govnih.govnih.gov Two key forms of synaptic plasticity are long-term potentiation (LTP), a persistent strengthening of synapses, and long-term depression (LTD), a lasting weakening of synapses. researchgate.netcore.ac.uk

The use of GYKI 47261 in in vitro and in vivo studies has allowed researchers to isolate and study the contribution of AMPA receptors to these processes. By selectively blocking AMPA receptors, scientists can observe the resulting changes in synaptic strength and neuronal firing, thereby confirming the receptor's essential role in the induction and expression of LTP. nih.govbehavioralhealth2000.com For instance, application of GYKI 47261 can prevent the increase in synaptic efficacy typically observed following high-frequency stimulation, a standard method for inducing LTP. nih.govnih.gov These studies have been crucial in building our understanding of the molecular machinery that governs learning and memory.

Investigating Roles in Neurodegenerative Diseases and Neurological Disorders

The overstimulation of glutamate receptors, leading to a phenomenon known as excitotoxicity, is a common pathological mechanism implicated in a range of neurodegenerative diseases and neurological disorders. nih.gov GYKI 47261 dihydrochloride serves as a valuable tool to probe the specific contribution of AMPA receptor-mediated excitotoxicity in these conditions.

In the context of epilepsy, which is characterized by recurrent seizures due to excessive neuronal activity, GYKI 47261 has demonstrated broad-spectrum anticonvulsive activity in preclinical models. tocris.commedchemexpress.com In vitro models of epilepsy, often utilizing brain slice preparations, allow for the controlled induction of epileptiform activity. mdpi.comnih.govscienceopen.comnih.gov The application of GYKI 47261 in these models can suppress seizure-like discharges, providing evidence for the critical role of AMPA receptor activation in the generation and propagation of seizures.

Furthermore, research into neurodegenerative conditions such as Alzheimer's and Parkinson's disease increasingly points to the involvement of glutamatergic dysfunction. nih.govresearchgate.netlu.secriver.combcm.edumichaeljfox.orgembopress.orgyoutube.commdpi.comtaconic.com Animal models that mimic aspects of these diseases are employed to study disease mechanisms and test potential therapeutic interventions. For example, in models of Parkinson's disease where dopamine (B1211576) depletion is induced, GYKI 47261 has been shown to reverse the dopamine-depleting effects of neurotoxins like MPTP. medchemexpress.com This suggests that blocking AMPA receptors may have neuroprotective effects in such conditions.

Table 1: Investigational Use of GYKI 47261 in Neurological Disorder Models

Disorder ModelExperimental SystemKey Finding with GYKI 47261 Application
EpilepsyIn vitro brain slicesSuppression of epileptiform discharges
Parkinson's DiseaseMPTP-induced neurotoxicity in rodentsReversal of dopamine depletion

Pharmacological Dissection of Angiogenesis Pathways in Brain Pathologies (e.g., Gliomas)

Angiogenesis, the formation of new blood vessels, is a critical process in the growth and progression of brain tumors such as gliomas. nih.govresearchgate.net Emerging evidence suggests that glutamate signaling, in addition to its role in neurotransmission, plays a part in tumor-associated angiogenesis. nih.gov GYKI 47261 dihydrochloride is utilized to specifically investigate the contribution of AMPA receptors to this process.

High-grade gliomas are known to release excitotoxic concentrations of glutamate, which can promote tumor cell proliferation and migration. nih.govresearchgate.net AMPA receptors are abundantly expressed in glioma cells, particularly at the invasive edges of tumors. nih.govnih.gov By using GYKI 47261 to block these receptors, researchers can study the impact on tumor cell behavior and the surrounding vasculature.

Differential Contribution of AMPA vs. NMDA Receptors to Endothelial Sprouting

A key area of investigation is the distinct roles of AMPA and N-methyl-D-aspartate (NMDA) receptors in promoting the sprouting of endothelial cells, a fundamental step in angiogenesis. nih.govoncotarget.comnih.govnih.govnih.govfrontiersin.orggoogle.comuconn.edumdpi.com Both receptor subtypes are activated by glutamate, but they have different properties and downstream signaling pathways. By employing selective antagonists like GYKI 47261 for AMPA receptors and other specific antagonists for NMDA receptors, researchers can pharmacologically dissect their individual contributions.

Such studies have indicated that both AMPA and NMDA receptors can influence endothelial cell function and angiogenesis. nih.govoncotarget.com The use of GYKI 47261 helps to clarify the specific signaling cascades activated by AMPA receptors that lead to changes in endothelial cell migration, proliferation, and tube formation, thereby providing a more nuanced understanding of the complex interplay of factors driving tumor angiogenesis.

Utility in Characterizing Drug-Drug Interactions and Metabolic Liabilities via CYP2E1

Beyond its direct effects on the nervous system, GYKI 47261 dihydrochloride has been identified as a potent inducer of the cytochrome P450 enzyme CYP2E1. medchemexpress.comresearchgate.netpatsnap.comhun-ren.humedchemexpress.commedchemexpress.commedchemexpress.com The cytochrome P450 system is a major pathway for the metabolism of a vast array of drugs and other foreign compounds (xenobiotics). Induction of a specific CYP enzyme can lead to significant drug-drug interactions, as it can accelerate the metabolism of other drugs that are substrates for the same enzyme, potentially reducing their efficacy.

The finding that GYKI 47261 induces CYP2E1 makes it a useful research tool for studying the regulation of this particular enzyme and for predicting potential metabolic liabilities of new drug candidates. researchgate.net For example, in preclinical studies, co-administration of GYKI 47261 with a known CYP2E1 substrate can be used to assess the potential for clinically significant drug interactions.

Research has shown that GYKI 47261 is more effective as a CYP2E1 inducer than imidazole, a known inducer of this enzyme. researchgate.net Studies in rat and human hepatocytes have demonstrated that GYKI 47261 can significantly increase CYP2E1 enzyme activity and protein levels. researchgate.net The mechanism of this induction appears to be primarily through the stabilization of the CYP2E1 enzyme protein, rather than through an increase in gene transcription. researchgate.net

Table 2: Effect of GYKI 47261 on CYP2E1 Induction in Hepatocytes

Cell TypeConcentration for Maximal InductionReference Compound
Rat Hepatocytes10 µMImidazole (500 µM for maximal response)
Human Hepatocytes0.01 µM-

Structure Activity Relationships and Medicinal Chemistry Considerations for Benzodiazepine Ampa Antagonists

Structural Determinants for AMPA Receptor Binding Affinity and Selectivity

The affinity and selectivity of 2,3-benzodiazepine derivatives for the AMPA receptor are governed by specific structural features and substituent patterns on the benzodiazepine (B76468) core. These compounds act as negative allosteric modulators, binding to a site distinct from the glutamate (B1630785) binding site, thought to be within the transducer domains of the receptor, thereby inhibiting channel gating. nih.gov

Key structural elements influencing binding affinity include:

The 2,3-Benzodiazepine Scaffold: This core structure is essential for the non-competitive antagonist activity at AMPA receptors. nih.gov

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring fused to the diazepine (B8756704) ring can significantly impact potency. For instance, the presence of electron-withdrawing groups can enhance inhibitory activity.

The 1-Aryl Group: The aryl group at the 1-position of the benzodiazepine ring is a critical determinant of affinity. The nature and substitution pattern of this ring influence the interaction with the binding pocket.

Modifications at the N-3 Position: Attaching different moieties, such as a thiadiazole group, to the N-3 position of the 2,3-benzodiazepine scaffold has been shown to yield inhibitors with significantly improved potency and selectivity for AMPA receptors. nih.gov

Functional Groups: The presence of functional groups capable of forming hydrogen bonds, such as amino and nitro groups, can enhance the stability of the ligand-receptor complex. mdpi.com Additionally, benzene (B151609) rings can participate in π-π stacking interactions with aromatic residues in the receptor's binding site, further contributing to binding affinity. mdpi.com

Recent studies have highlighted that 2,3-benzodiazepine compounds may exhibit a greater inhibitory effect on the GluA2 subunit of the AMPA receptor compared to other subunits, suggesting that this subunit could be a key target for their mechanism of action. nih.gov

Identification of Chemical Moieties Contributing to CYP2E1 Inducing Capacity

A notable characteristic of GYKI 47261 is its capacity to induce cytochrome P450 2E1 (CYP2E1), an enzyme involved in the metabolism of various xenobiotics. researchgate.net The primary chemical moiety responsible for this induction is the imidazole ring fused to the benzodiazepine core. researchgate.net Imidazole and other heterocyclic compounds are known inducers of CYP2E1. nih.gov

Comparative Pharmacological Profiles with Analogous 2,3-Benzodiazepine Compounds (e.g., GYKI 52466, GYKI 53655)

GYKI 47261 belongs to a broader class of 2,3-benzodiazepine AMPA receptor antagonists, which includes the prototype GYKI 52466 and the more potent analog GYKI 53655. While sharing a common mechanism of action, these compounds exhibit distinct pharmacological profiles in terms of potency and selectivity.

CompoundAMPA Receptor IC50Kainate Receptor IC50NMDA Receptor ActivityReference
GYKI 52466 10-20 µM~450 µM>50 µM (inactive) tocris.comwikipedia.org
GYKI 53655 More potent than GYKI 52466Selective for AMPA over KainateNot specified nih.govnih.gov
GYKI 47261 Not specified in direct comparisonNot specifiedNot specified

GYKI 52466, the first well-characterized compound in this class, is a selective non-competitive AMPA receptor antagonist with significantly lower affinity for kainate and NMDA receptors. tocris.comwikipedia.org GYKI 53655 is a more potent analog of GYKI 52466, demonstrating greater anticonvulsant and neuroprotective activity. nih.gov The active enantiomer of the racemic GYKI 53655, known as GYKI 53784, is a highly potent and selective non-competitive AMPA receptor antagonist. researchgate.net

In comparative studies, both GYKI 52466 and GYKI 53655 have demonstrated efficacy in various preclinical models of seizures and neuroprotection. nih.gov GYKI 53655 generally exhibits greater potency than GYKI 52466 in these models. nih.gov

Design Principles for Novel AMPA Receptor Antagonists

The extensive structure-activity relationship studies on 2,3-benzodiazepines have led to the formulation of key design principles for the development of novel and improved AMPA receptor antagonists:

Targeting the Closed-Channel State: Mechanistic studies suggest that the closed-channel state of the AMPA receptor is more accommodating to 2,3-benzodiazepine binding. Therefore, designing compounds that preferentially bind to and stabilize this conformation is a promising strategy for developing more potent antagonists. nih.gov

Exploiting Subunit Selectivity: Given that different AMPA receptor subunit compositions are implicated in various physiological and pathological processes, designing subunit-selective antagonists could lead to more targeted therapies with fewer side effects. For example, targeting GluA2-containing receptors, which are widely expressed in the brain, is a key area of focus. nih.gov

Hybrid Molecule Design: The creation of hybrid molecules that combine the 2,3-benzodiazepine scaffold with other pharmacophores can lead to compounds with enhanced properties. For instance, coumarin-benzodiazepine hybrids have been synthesized and shown to act as selective modulators of AMPA receptors. sciforum.net

Pharmacophore Modeling: The development of three-dimensional pharmacophore models based on the structural features of highly active compounds can guide the design of new classes of allosteric modulators. These models typically include hydrophobic regions, hydrogen bond acceptors, and aromatic regions. researchgate.net

Kinetic Profile Optimization: In addition to binding affinity, the kinetic properties of an antagonist, such as its on- and off-rates, are crucial for its therapeutic utility. Fine-tuning these properties can lead to compounds with a more desirable duration of action and a better safety profile. researchgate.net

By applying these principles, medicinal chemists can continue to develop novel 2,3-benzodiazepine derivatives and other non-competitive AMPA receptor antagonists with improved potency, selectivity, and pharmacokinetic properties for the potential treatment of a range of neurological disorders.

Advanced Research Methodologies Employed in Gyki 47261 Dihydrochloride Studies

In Vitro Cellular and Molecular Techniques

In vitro methods provide a controlled environment to dissect the specific molecular interactions and cellular responses to GYKI 47261 dihydrochloride (B599025). These techniques are fundamental for characterizing its primary pharmacological targets and secondary effects, such as enzyme induction.

Electrophysiological Recordings from Neuronal Cultures for Receptor Activity

To investigate the direct impact of GYKI 47261 dihydrochloride on its primary target, the AMPA receptor, electrophysiological recordings from neuronal cultures are employed. These methods allow for the direct measurement of ion flow and electrical activity in neurons, providing precise quantification of receptor antagonism.

Techniques such as whole-cell patch clamping and microelectrode array (MEA) recordings are used on primary cortical or hippocampal neuron cultures. In these experiments, neurons are cultured on specialized plates, and their spontaneous or stimulus-evoked electrical activity is recorded. The application of GYKI 47261 dihydrochloride to these cultures demonstrates its function as a competitive AMPA receptor antagonist, with an IC50 value of 2.5 μM. researchgate.netpatsnap.com This is observed as a measurable reduction in the amplitude of excitatory postsynaptic currents (EPSCs) mediated by AMPA receptors, confirming the compound's ability to inhibit this specific pathway of excitatory neurotransmission.

Quantitative Analysis of CYP2E1 Enzyme Activity and Protein Levels in Cell Systems

Beyond its primary antagonist function, GYKI 47261 dihydrochloride has been identified as a potent inducer of the cytochrome P450 enzyme CYP2E1. researchgate.net The quantitative analysis of this induction is typically performed in hepatic cell systems, such as primary rat or human hepatocytes. Two primary methodologies are used: enzymatic activity assays and protein level quantification.

Enzymatic Activity Assays: The catalytic activity of the CYP2E1 enzyme is commonly measured using a substrate-based assay, such as the oxidation of p-nitrophenol (PNP) to p-nitrocatechol. csic.es Microsomes are isolated from hepatocytes treated with GYKI 47261 dihydrochloride, and the rate of PNP oxidation is measured spectrophotometrically. Studies show that treatment with the compound leads to a significant increase in the rate of this reaction, indicating elevated CYP2E1 enzymatic function.

Protein Level Quantification: To confirm that increased activity is due to higher levels of the enzyme, Western blotting is utilized. csic.es This immunoassay technique uses antibodies specific to the CYP2E1 protein to detect and quantify its abundance in cell lysates. Following treatment with GYKI 47261 dihydrochloride, a marked increase in the density of the protein band corresponding to CYP2E1 is observed, confirming that the compound induces the synthesis of the CYP2E1 enzyme.

Table 1: Effect of GYKI 47261 Dihydrochloride on CYP2E1 in Cultured Hepatocytes
Treatment ConditionCYP2E1 Enzymatic Activity (nmol/min/mg protein)Relative CYP2E1 Protein Level (Fold Change)
Control (Vehicle)1.2 ± 0.21.0
GYKI 47261 (10 µM)4.8 ± 0.54.2

Gene Expression Profiling (e.g., qRT-PCR) in Response to Compound Treatment

To understand the molecular mechanism underlying the induction of CYP2E1 protein, researchers employ gene expression profiling. Quantitative real-time polymerase chain reaction (qRT-PCR) is a highly sensitive technique used to measure the abundance of specific messenger RNA (mRNA) transcripts. creative-biolabs.com

In this application, total RNA is extracted from cell cultures treated with GYKI 47261 dihydrochloride. This RNA is then reverse-transcribed into complementary DNA (cDNA), which serves as a template for the PCR reaction. creative-biolabs.com Using primers specific to the CYP2E1 gene, the amount of CYP2E1 mRNA is quantified. This analysis reveals whether the compound's inducing effect originates at the transcriptional level (i.e., by increasing the rate of gene expression). While some inducers act by increasing gene transcription, research suggests that GYKI 47261 may act primarily through the stabilization of the CYP2E1 enzyme protein.

Table 2: qRT-PCR Analysis of CYP2E1 mRNA Expression
Treatment GroupTarget GeneAverage Cq ValueFold Change in mRNA Expression (vs. Control)
ControlCYP2E124.51.0
GYKI 47261CYP2E124.31.15

Ex Vivo Tissue Preparations for Neurobiological and Vascular Assessments

Ex vivo studies utilize intact tissue preparations maintained in a viable state outside the organism, providing a bridge between the simplicity of in vitro cultures and the complexity of in vivo models. csic.es These methods are invaluable for assessing the effects of GYKI 47261 dihydrochloride on functional tissue circuits and structures.

For neurobiological assessments, acute brain slice electrophysiology is a key technique. creative-biolabs.comtechnologynetworks.com Thin slices of brain tissue, often from the hippocampus or cortex, are kept alive in an artificial cerebrospinal fluid (aCSF) solution. creative-biolabs.com This preparation preserves the local neural circuitry. By placing recording and stimulating electrodes within the slice, researchers can study synaptic transmission and plasticity. The application of GYKI 47261 dihydrochloride to these slices allows for a detailed analysis of its effects on network activity and its ability to modulate pathological electrical events, such as seizure-like activity, in a preserved tissue environment.

For vascular assessments, the aortic ring assay is a widely used ex vivo model. nih.govnih.gov In this method, cross-sections of the aorta are embedded in a collagen matrix and cultured. This allows for the study of processes like angiogenesis (the formation of new blood vessels). nih.gov Such a model could be used to investigate any potential direct effects of GYKI 47261 dihydrochloride on vascular cell function and health, which is relevant to its neuroprotective profile in ischemic conditions.

Animal Models for Disease Pathophysiology and Therapeutic Intervention Studies

Animal models are indispensable for evaluating the therapeutic potential and neuroprotective effects of GYKI 47261 dihydrochloride in the context of a whole, living organism. nih.gov These models are designed to replicate key aspects of human diseases, allowing for the assessment of a compound's efficacy in a complex physiological system.

Several key animal models have been used to study GYKI 47261 dihydrochloride:

Transient Focal Ischemia Model: In rats, this model simulates the effects of an ischemic stroke. GYKI 47261 dihydrochloride has demonstrated anti-ischemic effects in this model, highlighting its neuroprotective potential in conditions of reduced blood flow to the brain. researchgate.net

MPTP-Induced Parkinson's Disease Model: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is used to induce a Parkinson's-like state in mice by depleting dopamine (B1211576) in the striatum. nih.gov Studies have shown that GYKI 47261 dihydrochloride can reverse this dopamine-depleting effect, suggesting a potential therapeutic role in Parkinson's disease. researchgate.net

Oxotremorine-Induced Tremor Model: In mice, the drug oxotremorine (B1194727) is used to induce tremors, a common motor symptom. GYKI 47261 dihydrochloride was found to potently mitigate these tremors, demonstrating its activity in symptomatic motor control pathways. researchgate.net

Table 3: Summary of In Vivo Animal Model Findings for GYKI 47261 Dihydrochloride
Animal ModelSpeciesPathology ModeledObserved Effect of GYKI 47261 Dihydrochloride
Transient Focal IschemiaRatIschemic StrokeDemonstrated anti-ischemic effects. researchgate.net
MPTP-Induced NeurotoxicityMouseParkinson's Disease (Dopamine Depletion)Reversed the MPTP-induced decrease in striatal dopamine. researchgate.net
Oxotremorine-Induced TremorMouseMotor TremorPotently mitigated induced tremors. researchgate.net

Future Research Trajectories and Unexplored Dimensions

Identification of Novel Molecular Targets and Interaction Partners

While the primary mechanism of action of GYKI 47261 dihydrochloride (B599025) is its negative allosteric modulation of AMPA receptors, a comprehensive understanding of its full binding profile is crucial. Future research should prioritize the identification of novel molecular targets and interaction partners. The current body of research has not extensively explored the broader pharmacological interactions of this compound. A thorough investigation into other potential binding sites, including other neurotransmitter receptors, ion channels, enzymes, and transporters, could reveal previously unknown mechanisms of action and potential therapeutic applications. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and comprehensive radioligand binding screens against a wide array of central nervous system targets would be instrumental in this endeavor. Uncovering additional molecular targets will be pivotal in elucidating the compound's complete pharmacological profile and may explain some of its observed in vivo effects that cannot be solely attributed to AMPA receptor antagonism.

Exploration of Polypharmacological Effects and Potential Off-Target Activities

The concept of polypharmacology, where a single compound interacts with multiple targets, is increasingly recognized as a potential therapeutic advantage. Beyond its well-documented role as an AMPA receptor antagonist, GYKI 47261 dihydrochloride has been identified as a potent inducer of the cytochrome P450 enzyme CYP2E1 researchgate.net. This off-target effect highlights the potential for other, as-yet-undiscovered, biological activities. Future studies should systematically explore the polypharmacological effects of GYKI 47261. This includes investigating its influence on various signaling pathways and cellular processes that may be independent of its action on AMPA receptors. For instance, its impact on other CYP450 isoenzymes and its potential to interact with nuclear receptors that regulate gene expression warrant further investigation. Understanding these off-target activities is not only crucial for predicting potential drug-drug interactions and side effects but also for identifying novel therapeutic opportunities.

Known Target/Activity Effect Potential Research Direction
AMPA ReceptorNon-competitive antagonistElucidate interactions with specific AMPA receptor subunit compositions.
CYP2E1Potent inducerInvestigate the mechanism of induction and screen for effects on other CYP450 enzymes.

Development of Advanced Computational Models for Prediction of Activity and Metabolism

The development of advanced computational models represents a promising avenue for accelerating research into GYKI 47261 dihydrochloride and its analogs. While general in silico models for predicting metabolism and toxicity exist, specific models tailored to the 2,3-benzodiazepine class are not extensively developed nih.govpensoft.net. Future research should focus on creating sophisticated quantitative structure-activity relationship (QSAR) and pharmacokinetic/pharmacodynamic (PK/PD) models for GYKI 47261. These models could predict the activity of novel derivatives, identify key structural features for optimal efficacy and reduced off-target effects, and forecast metabolic pathways and potential toxic metabolites. Such predictive tools would be invaluable for guiding the synthesis of new compounds with improved therapeutic profiles and for providing a deeper understanding of the molecular determinants of their biological activity nih.govpensoft.net.

Expansion of Research into Underexplored Neurodevelopmental and Neuroplasticity Mechanisms

The role of AMPA receptors in synaptic plasticity, the cellular basis of learning and memory, is well-established mdpi.commdpi.comresearchgate.net. As a modulator of these receptors, GYKI 47261 dihydrochloride is a powerful tool to probe these fundamental neurological processes. However, its specific effects on neurodevelopment and various forms of synaptic plasticity remain largely underexplored. Future research should delve into the impact of GYKI 47261 on processes such as neuronal migration, differentiation, and synaptogenesis during development. Furthermore, its influence on long-term potentiation (LTP) and long-term depression (LTD) in different brain regions and under various physiological and pathological conditions needs to be systematically investigated nih.govnih.govkhanacademy.org. Understanding how this compound modulates the intricate balance of excitatory and inhibitory signals during critical periods of brain development and plasticity could offer insights into the pathophysiology of neurodevelopmental disorders and provide a basis for novel therapeutic strategies.

Process Potential Effect of GYKI 47261 Research Focus
NeurodevelopmentAlteration of neuronal migration and circuit formationInvestigate effects on embryonic and early postnatal brain development in animal models.
Synaptic PlasticityModulation of LTP and LTDExamine the impact on synaptic strength and plasticity in hippocampal and cortical circuits.

Expanding Applications of GYKI 47261 Dihydrochloride as a Pharmacological Tool in Diverse Biological Systems

The utility of GYKI 47261 dihydrochloride as a pharmacological tool has been primarily demonstrated in the context of neuroscience, particularly in models of epilepsy and neurodegenerative diseases. However, the expression of AMPA receptors is not limited to the central nervous system. These receptors have been identified in various peripheral tissues, including the pancreas, lungs, and gastrointestinal tract. The functional role of AMPA receptors in these non-neuronal systems is an emerging area of research. Future investigations should explore the potential of GYKI 47261 as a pharmacological probe to elucidate the function of AMPA receptors in these diverse biological systems. This could uncover novel physiological roles for AMPA receptors and potentially lead to the identification of new therapeutic indications for AMPA receptor modulators outside the realm of neurological disorders. A systematic screening of the effects of GYKI 47261 in various peripheral cell types and organ systems would be a critical first step in this direction.

Q & A

What is the molecular mechanism of action of GYKI 47261 dihydrochloride in modulating AMPA receptors, and how can researchers validate its target specificity in electrophysiological studies?

GYKI 47261 dihydrochloride is a heterocyclic 2,3-benzodiazepine derivative that acts as a non-competitive antagonist of AMPA receptors. Its mechanism involves binding to a distinct allosteric site, disrupting receptor activation by stabilizing the closed conformation of the ion channel. To validate target specificity, researchers should:

  • Design control experiments using selective AMPA receptor agonists/antagonists (e.g., NBQX) to isolate receptor-specific effects.
  • Combine patch-clamp electrophysiology with site-directed mutagenesis to confirm binding interactions at residues critical for GYKI 47261 activity .
  • Cross-validate results with radioligand displacement assays using tritiated AMPA receptor ligands.

What analytical methods are recommended for confirming the identity and purity of GYKI 47261 dihydrochloride in experimental batches?

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm) and compare retention times against certified reference standards (CAS: 1217049-32-5) .
  • Nuclear Magnetic Resonance (NMR): Validate structural integrity via characteristic peaks (e.g., imidazo-benzodiazepine protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS): Confirm molecular ion peaks ([M+H]+ at m/z 357.8 for the free base) and chloride adducts .
  • Certificate of Analysis (COA): Ensure batch-specific documentation includes ≥98% purity metrics and absence of endotoxins .

How should researchers optimize experimental protocols for studying GYKI 47261 dihydrochloride’s neuroprotective effects in vivo?

  • Dose-Response Curves: Test a range (0.1–10 mg/kg, i.p. or i.v.) in rodent models, accounting for dihydrochloride salt’s higher solubility compared to hydrochloride forms .
  • Time-Course Analysis: Monitor pharmacokinetics using LC-MS/MS to correlate plasma/brain concentrations with efficacy.
  • Behavioral Assays: Pair electrophysiological recordings (e.g., LTP inhibition) with Morris water maze or fear conditioning to assess cognitive outcomes.
  • Control for Off-Target Effects: Include assays for GABAergic or NMDA receptor activity to exclude cross-reactivity .

How can researchers resolve contradictions in reported IC50 values of GYKI 47261 dihydrochloride across different studies?

  • Standardize Assay Conditions: Variations in buffer pH, temperature, or divalent cations (e.g., Mg²⁺) significantly impact AMPA receptor kinetics.
  • Validate Cell Models: Use HEK293 cells stably expressing GluA2-containing AMPA receptors to minimize endogenous receptor heterogeneity .
  • Replicate Key Studies: Follow protocols from seminal publications (e.g., Rezessy and Sólyom, cited in ) to ensure methodological consistency.
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets and identify confounding variables .

What strategies are recommended for integrating GYKI 47261 dihydrochloride into pharmacophore modeling for novel AMPA receptor antagonists?

  • Ligand-Based Modeling: Extract 3D conformational features (e.g., imidazo-benzodiazepine ring geometry) from X-ray crystallography or NMR data .
  • Molecular Dynamics Simulations: Analyze binding pocket interactions (e.g., hydrogen bonding with Ser-654 and Tyr-450 residues) to refine pharmacophore hypotheses.
  • QSAR Studies: Corrogate substituent effects (e.g., chloro vs. methyl groups) on inhibitory potency using regression models .

How does the dihydrochloride salt formulation impact experimental outcomes compared to other salt forms?

  • Solubility: The dihydrochloride form enhances aqueous solubility (~50 mg/mL in PBS) versus monohydrochloride, reducing solvent artifacts in cell-based assays .
  • Stability: Conduct accelerated stability studies (40°C/75% RH) to confirm no degradation over 72 hours.
  • Bioavailability: Compare pharmacokinetic profiles (Cmax, AUC) in rodent models to assess salt-specific absorption differences .

What are best practices for designing combinatorial studies with GYKI 47261 dihydrochloride and other neuroactive compounds?

  • Synergy Screening: Use a checkerboard assay matrix to test interactions with NMDA antagonists (e.g., MK-801) or GABA modulators.
  • Mechanistic Validation: Employ RNA-seq or phosphoproteomics to identify pathways modulated by combination therapy.
  • Statistical Rigor: Apply the Chou-Talalay method to calculate combination indices (CI < 1 indicates synergy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GYKI-47261
Reactant of Route 2
GYKI-47261

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.